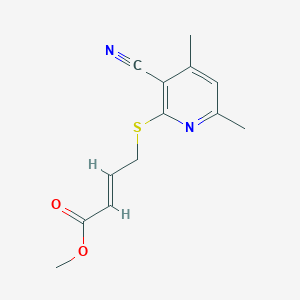
Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate, also known as MDMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thienopyridine family and has been found to have a variety of interesting properties that make it a valuable tool for researchers in a range of fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate and similar compounds have been synthesized and structurally characterized, revealing insights into their chemical properties. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, was reported, providing details about its structural characteristics and potential reactivity under various conditions (Junek, El Sarhan, & Sterk, 1988).
Crystal Structures and Solvate Formation
- Research has focused on understanding the crystal structures and solvate formation involving compounds similar to this compound. For example, the crystal structures of 3-cyano-6-hydroxy-4-methyl-2-pyridone and its solvates were analyzed, highlighting the hydrogen-bonding patterns and crystal packing influenced by the cyano group and coformers in these structures (Gerhardt & Bolte, 2015).
Chemical Reactions and Intermediates
- The compound and its analogs have been used as intermediates in various chemical reactions, such as the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in the treatment of gastric acid-related diseases. This research offers insights into the reaction mechanisms and green metrics evaluation of the synthesis process (Gilbile, Bhavani, & Vyas, 2017).
Fluorescence and Light-Emitting Properties
- Studies have explored the fluorescence and light-emitting properties of derivatives of this compound. For instance, new 2-pyrone derivatives showing fluorescence emission were synthesized by reacting similar compounds with active methylene compounds. These findings are crucial for understanding the photophysical properties of these compounds and their potential applications in light-emitting devices (Mizuyama, Murakami, Nakatani, Kuronita, Kohra, Ueda, Hiraoka, & Tominaga, 2008).
Propiedades
IUPAC Name |
methyl (E)-4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-10(2)15-13(11(9)8-14)18-6-4-5-12(16)17-3/h4-5,7H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZZNDWDDKELG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC=CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SC/C=C/C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


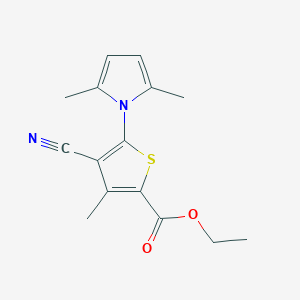
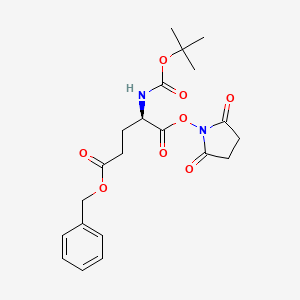

![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)
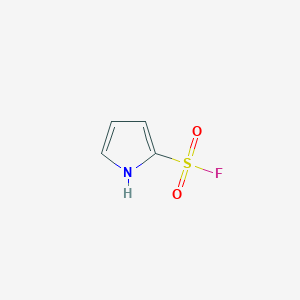
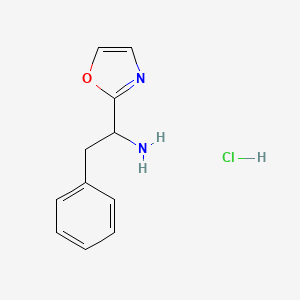
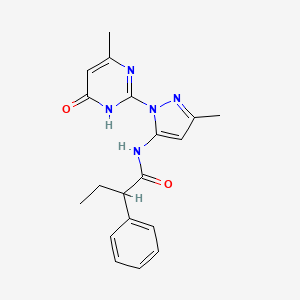
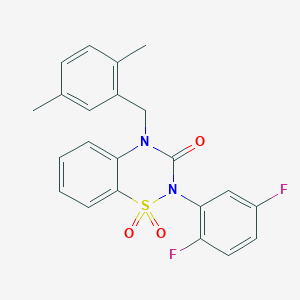
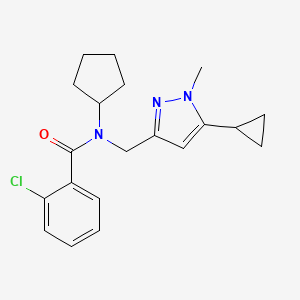
![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2566369.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 5-ethyl-4-methylthiophene-2-carboxylate](/img/structure/B2566374.png)